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Compound of Interest |

Compound Name: JNJ-28610244
CAS No.: 1251462-28-8
Cat. No.: B608212
. J

Compound Class: Non-imidazole Histamine H4 Receptor Agonist Primary Application: Target
Validation, Resolution of Inflammation Research

Executive Summary

JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4
Receptor (H4R). Unlike the widely characterized H4R antagonists (e.g., JNJ-7777120) which
are developed as anti-inflammatory agents, JNJ-28610244 serves as a critical pharmacological
probe to elucidate the active signaling states of H4R.

Crucially, this compound has been instrumental in identifying the anti-inflammatory/resolving
potential of H4R activation in specific cell subsets, such as human neutrophils, where it inhibits
adhesion-dependent degranulation. Its selectivity profile (>1000-fold over H1, H2, and H3
subtypes) makes it the gold standard for distinguishing H4R-mediated effects from other
histaminergic pathways.

Chemical & Pharmacological Profile
Chemical Identity

JNJ-28610244 is structurally distinct from endogenous histamine, utilizing an oxime moiety to
achieve receptor subtype selectivity.[1]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b608212?utm_src=pdf-interest
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5395935/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data

(1-((5-chloro-1H-indol-2-yl)carbonyl)-4-

methylpiperazine derivative)* Note: Often

Chemical Name _ _ _ _
associated with oxime structures in patent

literature.
CAS Number 1251462-28-8
Molecular Formula
Molecular Weight 271.36 g/mol

CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/
o)cc1

SMILES

Binding Affinity & Potency

JNJ-28610244 exhibits moderate-to-high affinity for the human H4 receptor, with a binding
profile that favors the active conformation of the GPCR.

Receptor Target Parameter Value Note

10-fold lower affinity

Human H4R (Binding) 53 nM than histamine, but
highly specific.[1]
Full agonist in G-

Human H4R (Functional) 7.0 protein coupling
assays.

Consistent across
Human H4R 7.3 radioligand
displacement assays.

Selectivity Profile

The defining feature of INJ-28610244 is its "clean" pharmacological window. In complex
biological systems (e.g., whole blood, tissue explants), histamine activates all four receptors
(H1IR-H4R). JNJ-28610244 isolates H4R signaling.[2][3][4]
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Histamine Receptor Subtype Selectivity

Data derived from competitive radioligand binding assays (

-histamine displacement).[5]

Affinity ( Selectivity Ratio .
Receptor Subtype Clinical Relevance
) (vs H4R)
H4R 53 nM 1x Primary Target
No sedation or
H1R > 10,000 nM > 1000-fold vascular permeability
effects.
No gastric acid
H2R > 10,000 nM > 1000-fold )
secretion effects.
No auto-receptor
H3R > 10,000 nM > 1000-fold neuronal feedback

interference.

Off-Target Pharmacology

Unlike earlier imidazole-based agonists (e.g., 4-methylhistamine, which retains significant H2R
activity), JNJ-28610244 shows no significant cross-reactivity with the broader GPCR kinome at
physiological concentrations (< 10

M).
Mechanism of Action: Signaling Pathway

JNJ-28610244 activates the H4R, a

-coupled receptor. In neutrophils, this activation triggers a unique inhibitory cascade that
counteracts signals from adhesion molecules (Mac-1).

Pathway Visualization

The following diagram illustrates the specific signaling node engaged by JNJ-28610244 to
inhibit neutrophil degranulation.
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Figure 1: INJ-28610244 signaling cascade in human neutrophils. Note the agonist-driven
blockade of Mac-1 dependent degranulation via p38 MAPK.[1][3]

Experimental Methodologies

To replicate the selectivity profile or utilize INJ-28610244 in your own assays, follow these
validated protocols.

Radioligand Binding Assay (Selectivity Screen)

Purpose: Determine
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values for H4R vs H1/H2/H3.

e Membrane Preparation:
o Use SK-N-MC cells stably transfected with human H4R (or H1/H2/H3 for counterscreens).
o Homogenize cells in ice-cold TE buffer (50 mM Tris-HCI, 5 mM EDTA, pH 7.4).
o Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
* Incubation:
o Buffer: 50 mM Tris-HCI (pH 7.4).
o Radioligand:

-Histamine (approx. 10-20 nM final concentration).

o Competitor: JNJ-28610244 (Serial dilutions:

M to
M).

o Non-specific binding: Define using 10
M JINJ-7777120 (H4 specific) or 100
M Histamine.

o Equilibrium: Incubate for 45—-60 minutes at 25°C.

e Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to
reduce non-specific binding).

» Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.
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Functional Neutrophil Degranulation Assay

Purpose: Validate functional agonism (

) and biological effect.

e |solation: Isolate human neutrophils from whole blood via dextran sedimentation and Ficoll-

Paque centrifugation.
e Priming: Resuspend cells in HBSS/HSA buffer.
e Treatment:
o Pre-incubate neutrophils with INJ-28610244 (0.1 — 10

M) for 15 minutes.

o Control: Pre-treat separate wells with antagonist JNJ-7777120 (10
M) to confirm H4 specificity.
o Stimulation: Add fMLP (1

M) or mimic adhesion by plating on fibrinogen-coated wells.

¢ Measurement:
o Incubate for 30 minutes at 37°C.
o Collect supernatant.

o Quantify Lactoferrin (secondary granule marker) via ELISA.

o Result Interpretation: INJ-28610244 should cause a dose-dependent decrease in lactoferrin

release.

Strategic Application in Drug Development
Target Validation: The "Resolution" Hypothesis
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Historically, H4R blockade (antagonism) was the primary therapeutic goal for treating pruritus
and asthma. However, data generated using JNJ-28610244 has revealed a nuance:

e Pro-inflammatory: In mast cells and eosinophils, H4R drives chemotaxis.[6]
e Anti-inflammatory: In neutrophils, INJ-28610244 activation limits excessive degranulation.

Implication: This suggests that H4R agonists might have a role in the resolution phase of
inflammation, whereas antagonists prevent the initiation phase. Researchers should use JNJ-
28610244 to test if their disease model requires blockade (antagonist) or activation (agonist)
for therapeutic effect.

: " lard Tool

Compound Type Selectivity Usage

Probing receptor
JNJ-28610244 Agonist High activation; Resolution
studies.[1]

Standard "blocker"
JINJ-7777120 Antagonist High control; Pruritus
models.

Older tool; significant

4-Methylhistamine Agonist Low H2R cross-reactivity.
[4]
) Good H4 potency but
VUF-8430 Agonist Moderate ] o
partial H3 activity.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608212#jnj-28610244-histamine-h4-receptor-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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